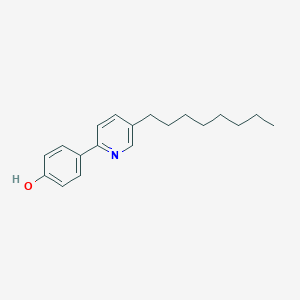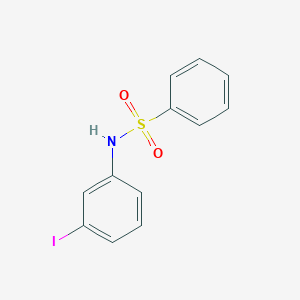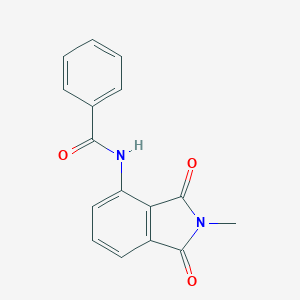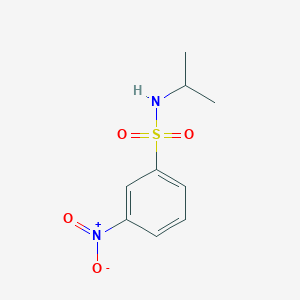
Phenol, 4-(5-octyl-2-pyridinyl)-
Übersicht
Beschreibung
Phenol, 4-(5-octyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Octylphenol Pyridine and is a member of the alkylphenol family. It is a yellow crystalline solid that is soluble in most organic solvents and is commonly used as a surfactant.
Wirkmechanismus
The mechanism of action of Phenol, 4-(5-octyl-2-pyridinyl)- is not well understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the permeability of cell membranes and enhance the uptake of drugs.
Biochemical and Physiological Effects:
Phenol, 4-(5-octyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of drugs. It has also been shown to enhance the cellular uptake of drugs and improve their efficacy. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Phenol, 4-(5-octyl-2-pyridinyl)- in lab experiments is its ability to enhance the solubility and bioavailability of drugs. It also has the potential to improve the efficacy of drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of Phenol, 4-(5-octyl-2-pyridinyl)- in scientific research. One direction is the development of new drug delivery systems using this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, Phenol, 4-(5-octyl-2-pyridinyl)- is a unique chemical compound that has been extensively used in scientific research. Its ability to enhance the solubility and bioavailability of drugs and improve their efficacy makes it a valuable tool in drug delivery research. However, its potential toxicity highlights the importance of using appropriate safety measures when handling this compound. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(5-octyl-2-pyridinyl)- has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in the preparation of nanoparticles, which have applications in drug delivery and imaging. It has also been used in the preparation of liposomes and microspheres, which have applications in drug delivery.
Eigenschaften
CAS-Nummer |
110500-54-4 |
|---|---|
Molekularformel |
C19H25NO |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-(5-octylpyridin-2-yl)phenol |
InChI |
InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3 |
InChI-Schlüssel |
ITHVDYBOWIEQIJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)



![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)


![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)



![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)